5-溴-N2-甲基吡啶-2,3-二胺

描述

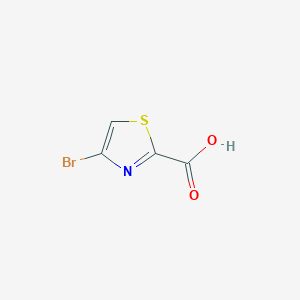

The compound 5-Bromo-N2-methylpyridine-2,3-diamine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The presence of bromine in the pyridine ring makes these compounds suitable for further functionalization through various coupling reactions, which can lead to the synthesis of complex molecular structures with diverse properties and applications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, including 5-bromo-2,2'-bipyridine and its dibrominated counterpart, has been efficiently achieved through different methods. One approach involves Stille coupling reactions, which are used to produce 5-bromo-2,2'-bipyridine and its alkylated derivatives from 2,5-dibromopyridine and 2-trimethylstannylpyridine or the corresponding alkylated stannylpyridines . Another method for synthesizing 5,5'-dibromo-2,2'-bipyridine involves a reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane . Additionally, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine has been reported, which is suitable for multigram scale production from inexpensive starting materials and allows for stepwise functionalization via Stille couplings .

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached to it. The position of the bromine atoms on the ring is crucial as it influences the reactivity and the types of reactions the compound can undergo. For instance, the 5-bromo substitution pattern is particularly useful for coordination to metal centers and for constructing complex molecular topologies .

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates that can undergo various chemical reactions, primarily due to the presence of the bromine atom, which is a good leaving group in coupling reactions. These compounds can be further functionalized to create a wide array of products. For example, the 5-bromo-2,2'-bipyridine can be used to synthesize complex ligands for biodiagnostics, photovoltaics, and organic light-emitting diodes . The reactivity of these brominated intermediates allows for the construction of intricate molecular structures such as catenanes and knots .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N2-methylpyridine-2,3-diamine and related brominated pyridines are influenced by the bromine substituents. These properties include melting points, solubility, and reactivity, which are important for their practical applications. For example, the melting point of 1-methyl-3,5,6-tribromopyridone-2, a related brominated pyridine, is reported to be 151°C . The presence of bromine also affects the compound's solubility in various solvents, which is essential for its use in synthesis and applications in medicinal chemistry. The chemical reactivity, particularly in coupling reactions, is a key feature of these compounds, enabling the creation of a diverse range of functional materials .

科学研究应用

1. 超分子化学和有机金属化合物

5-溴-N2-甲基吡啶-2,3-二胺在非共价超分子复合物研究中发挥作用。具体来说,其衍生物如2-溴-5-甲基吡啶已被用于涉及手性BINAP钯(II)和铂(II)双(膦)配合物的研究。这些研究有助于理解有机金属化学中手性多边形和多面体的动态(Fuss, Siehl, Olenyuk, & Stang, 1999)。

2. 药物化学

这种化合物在开发具有潜在药用应用的新型以吡啶为基础的衍生物中起着关键作用。研究重点是通过Suzuki交叉偶联反应合成这些衍生物系列,探索它们的生物活性,如抗血栓溶解和生物膜抑制性能(Ahmad et al., 2017)。

3. 材料科学

在材料科学中,5-溴-N2-甲基吡啶-2,3-二胺的衍生物被用作合成五取代吡啶的中间体。这些化合物因其在药物化学中作为构建块的潜在用途而具有价值(Wu, Porter, Frennesson, & Saulnier, 2022)。

4. 合成化学

在合成化学中,这种化合物被用于通过金属催化偶联反应创造更复杂的配体。该领域的研究重点是合成5,5'-二溴-2,2'-联吡啶和5-溴-2,2'-联吡啶,然后用于创造更复杂的分子结构(D'Souza, Leigh, Papmeyer, & Woltering, 2012)。

5. 生物学研究

有趣的是,这种化合物已参与生物学研究,特别是在了解溴脱氧尿嘧啶(5-溴-2'-脱氧尿嘧啶,BrdU)对神经干细胞的影响方面。研究表明,暴露于BrdU可能导致全局DNA甲基化丧失并导致星形胶质细胞分化,表明溴代吡啶衍生物具有显著的生物效应(Schneider & d’Adda di Fagagna, 2012)。

安全和危害

属性

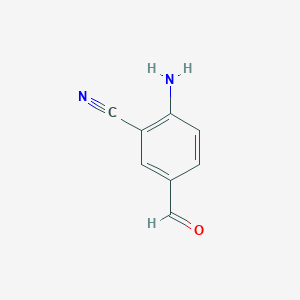

IUPAC Name |

5-bromo-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWVCWSASGSHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N2-methylpyridine-2,3-diamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)